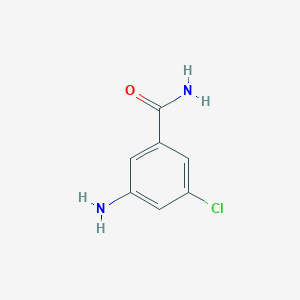![molecular formula C13H13BrN6O B2914332 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea CAS No. 2094261-08-0](/img/structure/B2914332.png)
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 1999 by Bayer AG and has since been investigated for its ability to target specific signaling pathways involved in cancer and other diseases.
Mécanisme D'action
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 exerts its therapeutic effects by inhibiting several key signaling pathways involved in cancer and other diseases. It targets the RAF/MEK/ERK pathway by inhibiting the activity of RAF kinases, which play a critical role in tumor growth and progression. 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 also targets the VEGFR/PDGFR pathway by inhibiting the activity of these receptors, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. In addition, 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has been shown to have anti-inflammatory effects in preclinical studies of psoriasis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified for specific applications. This compound is also highly selective for its target kinases, which reduces the risk of off-target effects. However, 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has some limitations for use in laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has a short half-life in vivo, which can limit its duration of action.
Orientations Futures
There are several future directions for research on 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006. One area of focus is the development of more potent and selective inhibitors of RAF kinases and other signaling pathways involved in cancer and other diseases. Another area of focus is the development of new formulations and delivery methods for 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006, such as nanoparticles and liposomes, to improve its solubility and bioavailability. Finally, future research may focus on the combination of 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 with other therapies, such as chemotherapy and immunotherapy, to improve its efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 involves several steps, including the reaction of 5-bromopyrazine-2-carboxylic acid with 2-(dimethylamino)ethylamine to form 5-bromo-2-[(dimethylamino)methyl]pyrazine. This compound is then reacted with 3-cyclopropyl-6-chloropyridazine-3-carboxylic acid to form the final product, 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006.
Applications De Recherche Scientifique
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway. This compound has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[(5-bromopyrazin-2-yl)methyl]-3-(6-cyclopropylpyridazin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O/c14-11-7-15-9(5-16-11)6-17-13(21)18-12-4-3-10(19-20-12)8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNBYMFNFVEOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)NC(=O)NCC3=CN=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

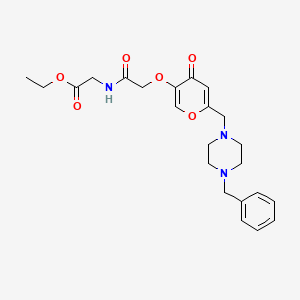
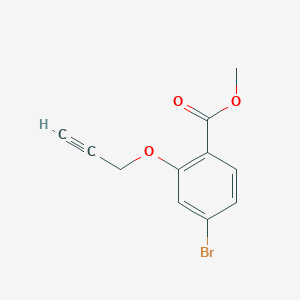
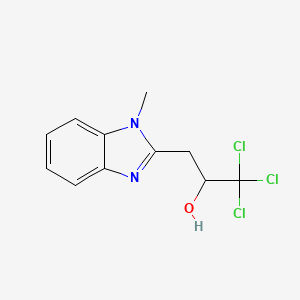
![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2914258.png)
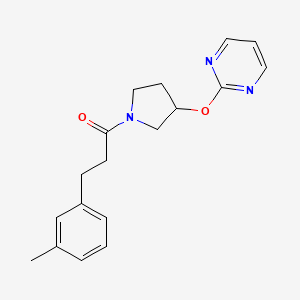
![1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2914261.png)

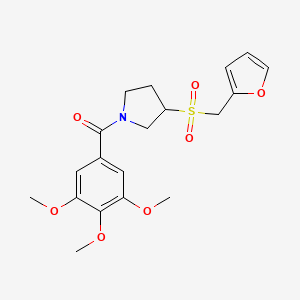
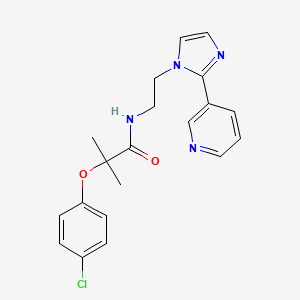
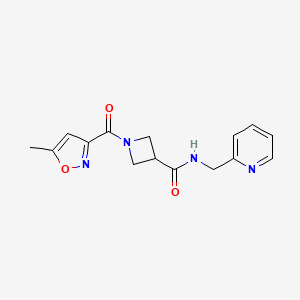
![7-(4-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2914268.png)

